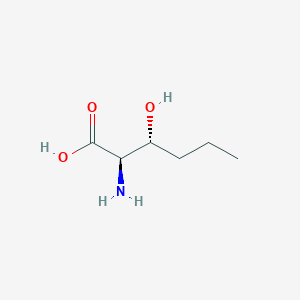

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid

描述

(2R,3R)-2-Amino-3-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its two stereocenters, which contribute to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Amino-3-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereospecific reactions. For instance, the compound can be synthesized from D-gulonic acid γ-lactone through a series of selective transformations . Another method involves the use of epoxides and chiral amino-alcohols derived from sugars like D-glucono-δ-lactone .

Industrial Production Methods

Industrial production of (2R,3R)-2-Amino-3-hydroxyhexanoic acid often involves the resolution of racemic mixtures to obtain the desired enantiomer. Techniques such as crystallization, chromatography, and enzymatic resolution are commonly employed to achieve high enantiomeric purity .

化学反应分析

Types of Reactions

(2R,3R)-2-Amino-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert the compound into different amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of amino acids and amino alcohols, which can be further utilized in synthetic chemistry and pharmaceutical applications .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₁₃NO₃

- Molecular Weight : 147.17 g/mol

- CAS Number : 59286-25-8

The compound features a six-carbon chain with an amino group at the second carbon and a hydroxyl group at the third carbon. Its unique stereochemistry (2R,3R) enhances its biological activity and interaction with various molecular targets.

Chemistry

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid serves as a chiral building block in the synthesis of complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating pharmaceuticals and specialty chemicals.

Biology

In biological research, this compound is utilized as a model compound for studying enzyme-substrate interactions and protein folding. It provides insights into metabolic pathways due to its structural properties.

Medicine

The compound is under investigation for its potential therapeutic effects:

- Metabolic Disorders : It may play a role in metabolic pathways relevant to conditions such as diabetes and obesity.

- Neuroprotection : Studies suggest it could have protective effects on neuronal cells, making it a candidate for neurodegenerative disease therapies.

Industrial Applications

In industrial settings, this compound is used for:

- Nutritional Supplements : It is included in dietary supplements aimed at enhancing muscle recovery and overall health.

- Production of Specialty Chemicals : The compound is involved in various industrial processes due to its unique properties.

Case Studies

-

Enzyme Kinetics Study :

- A study demonstrated that this compound significantly influenced the activity of certain dehydrogenases, impacting key metabolic processes.

-

Therapeutic Application Research :

- Investigations into its role as a precursor for drug development have shown promising results in addressing metabolic disorders.

作用机制

The mechanism of action of (2R,3R)-2-Amino-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular functions. For example, it can inhibit certain dehydrogenases, affecting metabolic processes .

相似化合物的比较

Similar Compounds

(2R,3R)-2,3-Butanediol: A chiral compound with similar stereochemistry but different functional groups.

(2R,3S)-3-Amino-2-hydroxybutanoic acid: Another chiral amino acid with different stereochemistry and biological activity

Uniqueness

(2R,3R)-2-Amino-3-hydroxyhexanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its role as a chiral building block make it valuable in both research and industrial applications .

生物活性

(2R,3R)-2-Amino-3-hydroxy-hexanoic acid, also known as (2R,3R)-3-hydroxynorleucine, is a chiral amino acid derivative with diverse biological activities and applications. This compound possesses both an amino group and a hydroxyl group, contributing to its unique properties and interactions within biological systems. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 147.17 g/mol

- CAS Number : 59286-26-9

- Physical State : Hygroscopic solid, soluble in water .

The biological activity of this compound primarily involves its interactions with various enzymes and metabolic pathways. Key points include:

- Enzyme Interaction : This compound can act as a substrate or inhibitor for certain enzymes, particularly dehydrogenases. Its structure allows it to participate in biochemical reactions that affect metabolic processes.

- Neuroprotective Properties : Preliminary studies suggest that this compound may exert protective effects on neuronal cells, potentially influencing neurodegenerative pathways.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits properties that can mitigate oxidative stress in cells, which is crucial for preventing cellular damage.

- Metabolic Modulation : It plays a role in modulating metabolic pathways, potentially influencing energy metabolism and lipid profiles.

- Therapeutic Potential : Given its unique structure and biological properties, this compound is being investigated for potential therapeutic applications in areas such as neuroprotection and metabolic disorders.

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

-

Metabolic Studies :

- Another investigation focused on the compound's role in lipid metabolism. Results indicated that it could influence lipid profiles favorably in animal models, suggesting its utility in managing dyslipidemia.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHNO | Contains both amino and hydroxyl groups |

| 2-Amino-4-methylpentanoic acid | CHNO | Methyl group at the fourth carbon |

| 4-Amino-4-methylpentanoic acid | CHNO | Amino group on the fourth carbon |

属性

IUPAC Name |

(2R,3R)-2-amino-3-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTYPWROJNTIRE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296037 | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59286-26-9 | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59286-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norleucine, 3-hydroxy-, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。